molecular formula C15H16N6O B2462193 N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1790196-88-1

N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2462193
CAS RN: 1790196-88-1
M. Wt: 296.334
InChI Key: OOQDLWKOJQURLO-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are typically synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl group, and a triazole ring. The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole-containing compounds are known for their versatility as synthetic intermediates in preparing relevant chemicals in various fields . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study conducted by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase activities. This research highlights the therapeutic potential of pyrazolopyrimidines in cancer treatment and inflammation management, providing a foundation for the exploration of similar compounds (Rahmouni et al., 2016).

Antiviral and Antimicrobial Applications

  • Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, demonstrating remarkable antiavian influenza virus activity. This work suggests that compounds structurally related to "N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" might have potent antiviral properties (Hebishy et al., 2020).

Herbicidal Activity

  • Research by Li et al. (2008) synthesized 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, acting as protoporphyrinogen oxidase inhibitors with excellent herbicidal activity. This indicates the potential agricultural applications of triazole derivatives in controlling unwanted vegetation (Li et al., 2008).

Mechanistic Studies and Chemical Properties

  • Ledenyova et al. (2018) investigated the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, exploring the mechanism behind ANRORC rearrangement. Such studies provide deep insights into the chemical behavior and reactivity of triazole and pyrazole compounds, laying the groundwork for novel synthetic routes and applications (Ledenyova et al., 2018).

Future Directions

While specific future directions for this compound are not available, pyrazole derivatives continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

5-phenyl-N-(3-pyrazol-1-ylpropyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(16-8-4-10-21-11-5-9-17-21)14-13(18-20-19-14)12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,16,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQDLWKOJQURLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NCCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrazol-1-yl)propyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

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